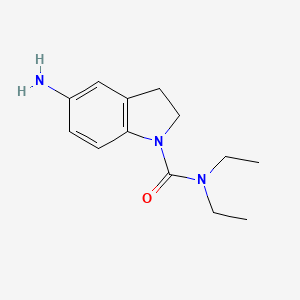
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Descripción general
Descripción
Unfortunately, I couldn’t find specific information on “5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide”. However, it appears to be a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring1.
Synthesis Analysis
I couldn’t find specific synthesis methods for “5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide”. However, indole derivatives are often synthesized using a variety of methods, including electrophilic substitution1.Molecular Structure Analysis
The molecular structure of “5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide” is not available in the searched resources. However, indole itself is known to be aromatic due to the delocalization of π-electrons1.Chemical Reactions Analysis
Specific chemical reactions involving “5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide” are not available in the searched resources. However, indole derivatives are known to undergo a variety of reactions, including electrophilic substitution1.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide” are not available in the searched resources. However, indole is known to be a crystalline, colorless compound with a specific odor1.Aplicaciones Científicas De Investigación
Allosteric Modulation of CB1 Receptor
- Indole-2-carboxamides, including compounds similar to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide, have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds have shown potential in impacting the binding affinity and binding cooperativity of the CB1 receptor (Khurana et al., 2014).
Antagonist Affinity at the 5-HT4 Receptor
- A series of indole-3-carboxamides and related structures were evaluated for antagonist affinity at the 5-HT4 receptor. These compounds, which are structurally related to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide, have been studied for their affinity and selectivity for the 5-HT4 receptor (Schaus et al., 1998).
Antihypertensive Activity
- Compounds structurally similar to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide have been synthesized and evaluated for their antihypertensive activity. These compounds have shown potential in reducing blood pressure in animal models (Asselin et al., 1986).
Synthesis of Pyrimido[5,4-b]indole Derivatives
- Methyl 3-amino-1H-indole-2-carboxylates, which are related to the compound , have been used in reactions leading to the formation of pyrimido[5,4-b]indole derivatives. These reactions and the resulting compounds have potential applications in medicinal chemistry (Shestakov et al., 2009).
Anticancer Evaluation
- Novel indole derivatives linked to other chemical moieties have been synthesized and evaluated for their anticancer activity. These studies provide insights into the potential therapeutic applications of indole-1-carboxamides and related compounds in cancer treatment (Hassan et al., 2021).
Oligomerization of Indole Derivatives
- Research has been conducted on the oligomerization of indole derivatives, including those similar to 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide, with the incorporation of thiols. These studies explore the chemical properties and potential applications of these compounds (Mutulis et al., 2008).
Safety And Hazards
The safety and hazards associated with “5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide” are not available in the searched resources. However, indole is generally considered to be of low toxicity, but protective measures should still be taken when handling it2.
Direcciones Futuras
Indole derivatives have diverse biological activities and have immense potential to be explored for new therapeutic possibilities1. Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities1. This suggests that “5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide”, as an indole derivative, may also have potential for future research and development.
Please note that this analysis is based on the available information and may not be fully accurate or complete due to the lack of specific information on “5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide”.
Propiedades
IUPAC Name |
5-amino-N,N-diethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-15(4-2)13(17)16-8-7-10-9-11(14)5-6-12(10)16/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEUDVBCHNBUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
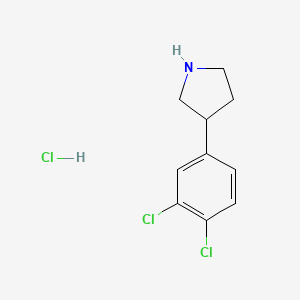
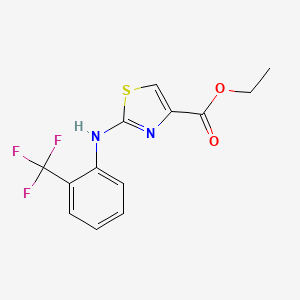
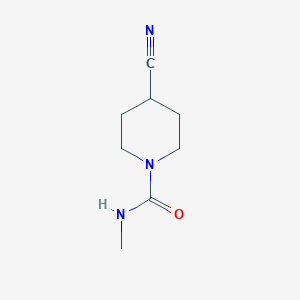
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)


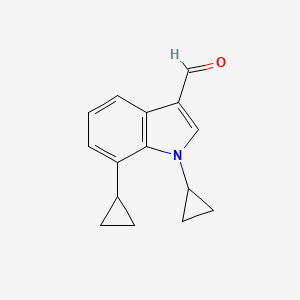
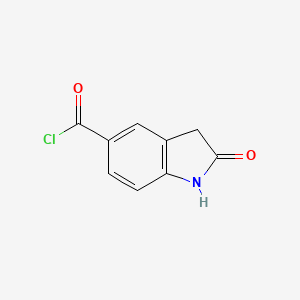
![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)
![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)
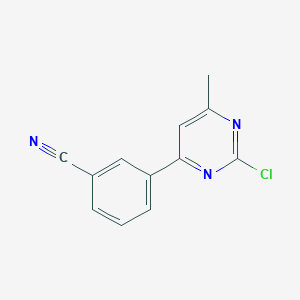
![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)
